molecular formula C10H11NO3 B073156 Ethyl oxanilate CAS No. 1457-85-8

Ethyl oxanilate

Cat. No. B073156
CAS RN: 1457-85-8
M. Wt: 193.2 g/mol
InChI Key: YDGAUBHNAKCSKF-UHFFFAOYSA-N
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Patent
US04430262

Procedure details

The electrochemical oxidation of tetraethylammonium oxanilate was carried out in an one-compartment cell (graphite anode, platinum cathode). The starting material was prepared by firstly reacting aniline and diethyloxalate to give ethyloxanilate which compound was then saponified with tetraethylammonium hydroxide; the yield was more than 90%.
Name
tetraethylammonium oxanilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([O-:12])(=[O:11])[C:2]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].[CH2:13]([N+](CC)(CC)CC)[CH3:14].NC1C=CC=CC=1.C(OC(=O)C(OCC)=O)C>[Pt]>[CH2:13]([O:11][C:1](=[O:12])[C:2]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3])[CH3:14] |f:0.1|

Inputs

Step One
Name
tetraethylammonium oxanilate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)NC1=CC=CC=C1)(=O)[O-].C(C)[N+](CC)(CC)CC
Step Two
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)NC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.